molecular formula C29H29N3O3S B2950667 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide CAS No. 893786-31-7

2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2950667
CAS No.: 893786-31-7
M. Wt: 499.63
InChI Key: KRKYYINQLOHHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide features a spiro[indoline-3,2'-thiazolidin] core with dual ketone groups at positions 2 and 4'. Key structural elements include:

  • A 3,5-dimethylphenyl substituent at the 3' position of the thiazolidinone ring.
  • An N-(4-isopropylphenyl)acetamide side chain linked to the indoline nitrogen.

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3S/c1-18(2)21-9-11-22(12-10-21)30-26(33)16-31-25-8-6-5-7-24(25)29(28(31)35)32(27(34)17-36-29)23-14-19(3)13-20(4)15-23/h5-15,18H,16-17H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKYYINQLOHHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide represents a complex organic molecule with potential pharmaceutical applications due to its unique structure and biological activity. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies demonstrating its efficacy.

Chemical Structure and Properties

  • Molecular Formula : C28H27N3O3S
  • Molecular Weight : 485.6 g/mol
  • Structural Features : The compound features an indoline ring, thiazolidine ring, and acetamide group, contributing to its biological properties.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Spiro Compound : Utilizing cyclization reactions to form the spiro structure.
  • Functional Group Modifications : Employing various reagents to introduce the acetamide and other substituents.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for confirming the structure of synthesized compounds.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

  • A study on thiazole derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • The compound's thiazolidine component may enhance its interaction with bacterial targets, potentially leading to effective antimicrobial agents.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through in vitro studies:

  • Histone deacetylase (HDAC) inhibition has been linked to inducing apoptosis in cancer cells . Compounds with similar structures have shown the ability to arrest cell cycles and trigger cell death pathways.
  • Specific derivatives have demonstrated efficacy against various cancer cell lines, suggesting a mechanism involving modulation of gene expression and tumor suppression.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of related compounds, derivatives showed:

  • MIC against S. aureus : 8 µg/mL for certain thiazole derivatives.
  • Enhanced activity was noted when specific substituents were present, indicating structure-activity relationships that could inform future drug design .

Study 2: Anticancer Activity

Research on HDAC inhibitors revealed:

  • Compounds similar to the target molecule exhibited significant cytotoxicity in A549 lung cancer cells.
  • Mechanistic studies indicated that these compounds could induce oxidative stress and DNA damage in cancer cells .

Scientific Research Applications

Potential Applications

Based on research of compounds with similar structural motifs, 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide may have the following applications:

Antimicrobial Activity: Compounds with thiazolidine components may have significant antimicrobial properties, potentially interacting with bacterial targets to act as effective antimicrobial agents.

  • Thiazole derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Anticancer Properties: The compound may act as an anticancer agent by inducing apoptosis in cancer cells via histone deacetylase (HDAC) inhibition.

  • Similar structures have demonstrated the ability to arrest cell cycles and trigger cell death pathways and have shown efficacy against various cancer cell lines, suggesting a mechanism involving modulation of gene expression and tumor suppression.

Evaluation Studies

Antimicrobial Efficacy:

  • MIC against S. aureus : 8 µg/mL for certain thiazole derivatives. Enhanced activity was noted when specific substituents were present, indicating structure-activity relationships that could inform future drug design.

Anticancer Activity:

  • Research on HDAC inhibitors revealed the potential for inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences between the target compound and analogs from the evidence:

Compound Name / Class Core Structure Key Substituents Functional Groups
Target Compound Spiro[indoline-3,2'-thiazolidin] 3'-(3,5-dimethylphenyl); N-(4-isopropylphenyl)acetamide Ketones (2,4'), acetamide
2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'yl)acetamide Spiro[indoline-3,2'-thiazolidin] Benzo[d]thiazol-2-ylthio; variable aryl groups Thioether, ketones, acetamide
Spiro[indole-3,5'-[1,3]-thiazolo[4,5-c]isoxazol] derivatives Spiro[indole-3,5'-thiazolo-isoxazol] 4-Acetate phenyl; pyridin-2-yl Isoxazole, acetate, ketone
5-Substituted-3-(4-arylimino)-1-[5-mercapto(1,3,4-oxadiazolyl)]-methyl-indol-2-one Indol-2-one 1,3,4-Oxadiazole; aryl imino groups Oxadiazole, imine, ketone

Key Observations :

  • The target compound shares the spiro[indoline-thiazolidin] core with compounds in , but differs in substituents (e.g., benzo[d]thiazole vs. dimethylphenyl).
  • The 4-isopropylphenyl group in the target compound increases lipophilicity relative to hydroxyl or bromo substituents in analogs like 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide , which could influence membrane permeability.

Analysis :

  • The absence of a benzo[d]thiazole group in the target may reduce thiol-mediated interactions but enhance selectivity.
  • Compared to antimicrobial spiro[indole-isoxazol] derivatives , the target’s 3,5-dimethylphenyl group could improve hydrophobic interactions with bacterial enzyme pockets, similar to bromo/hydroxyl substituents in .

Physicochemical and Electronic Properties

  • Lipophilicity : The 4-isopropylphenyl and 3,5-dimethylphenyl groups likely increase logP values relative to hydroxyl- or bromo-containing analogs , favoring blood-brain barrier penetration but possibly reducing aqueous solubility.
  • Dipole Moments : The acetamide and ketone groups introduce polarity, which may enhance binding to targets like cyclooxygenase (anti-inflammatory) or DNA gyrase (antibacterial) .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide, and how can reaction efficiency be optimized?

  • Methodology : Utilize multicomponent reactions (MCRs) for spirocyclic frameworks, as demonstrated in analogous indoline-thiazolidinone syntheses . Optimize via Design of Experiments (DoE) to minimize trial-and-error approaches. For example, apply fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading) and response surface methodology (RSM) to identify optimal conditions . Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states to guide experimental parameter selection .

Q. What analytical techniques are critical for characterizing the compound’s structural integrity and purity?

  • Methodology :

  • HRMS : Confirm molecular weight and isotopic patterns.
  • FT-IR : Validate functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹ for dioxo groups) .
  • NMR : Assign spiro junction protons (δ 4.5–5.5 ppm for thiazolidinone protons) and aromatic substituents via 2D COSY/NOESY .
  • XRD : Resolve stereochemistry at the spiro center and confirm crystal packing .
  • HPLC-PDA : Assess purity (>98%) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodology : Screen co-solvents (DMSO, PEG-400) or surfactants (Tween-80) using phase solubility studies. For kinetic solubility, use shake-flask methods with UV/Vis quantification. If aggregation occurs, employ dynamic light scattering (DLS) to detect particulates and adjust buffer pH or ionic strength .

Advanced Research Questions

Q. How can computational tools predict the compound’s reactivity and guide synthetic modifications for enhanced bioactivity?

  • Methodology :

  • DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, calculate Fukui indices to prioritize modification sites (e.g., acetamide linker or thiazolidinone ring) .
  • Molecular Docking : Screen against target proteins (e.g., kinases or proteases) using AutoDock Vina. Validate docking poses with molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability .
  • SAR Analysis : Synthesize derivatives (e.g., substituent variations on the 3,5-dimethylphenyl group) and correlate computed descriptors (logP, polar surface area) with experimental IC₅₀ values .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • False Positives : Re-evaluate docking parameters (grid size, flexibility) and confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
  • Metabolic Instability : Use LC-MS/MS to identify metabolic hotspots (e.g., acetamide hydrolysis) and stabilize via fluorination or steric hindrance .
  • Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) and apply machine learning (Random Forest) to filter promiscuous binders .

Q. How can hybrid experimental-computational workflows improve reaction scalability and reproducibility?

  • Methodology : Integrate robotic high-throughput experimentation (HTE) with real-time reaction monitoring (ReactIR/Raman). Use Bayesian optimization to iteratively refine conditions (e.g., catalyst turnover, byproduct suppression). For scale-up, apply QbD (Quality by Design) principles with PAT (Process Analytical Technology) to ensure critical quality attributes (CQAs) are met .

Q. What in silico and in vitro models are suitable for evaluating the compound’s pharmacokinetic (PK) and toxicity profiles?

  • Methodology :

  • ADMET Prediction : Use SwissADME for bioavailability radar plots and ProTox-II for toxicity endpoints (hepatotoxicity, mutagenicity) .
  • CYP Inhibition : Perform fluorometric assays with human liver microsomes (HLMs) and CYP isoform-specific substrates .
  • hERG Liability : Patch-clamp assays or FLIPR Tetra assays to assess potassium channel blockade .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.